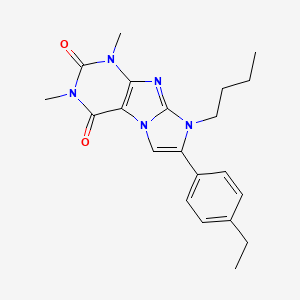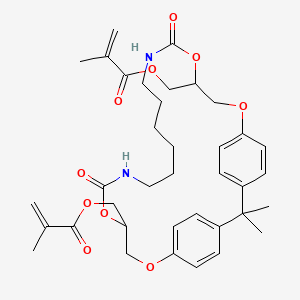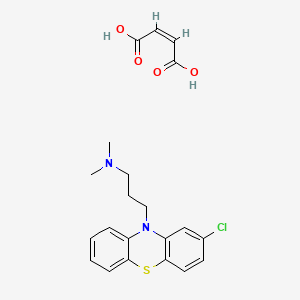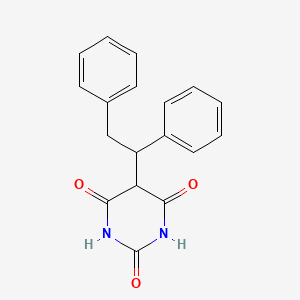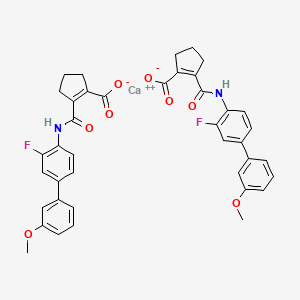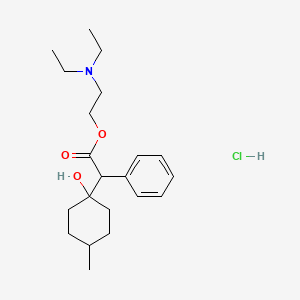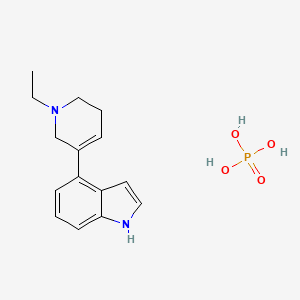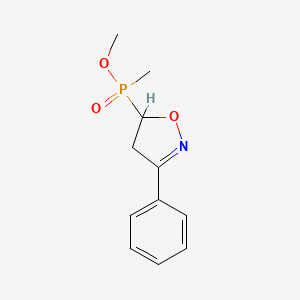
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate is a compound that belongs to the class of isoxazoline derivatives. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazolines. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phenyl-2-isoxazolin-5-yl)benzoate: This compound has a similar isoxazoline structure but with a benzoate group instead of a phosphinate group.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: This compound features a chlorophenyl group and an amine group, differing from the phosphinate group in Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate.
Uniqueness
This compound is unique due to its phosphinate group, which imparts distinct chemical properties and reactivity compared to other isoxazoline derivatives. This uniqueness makes it valuable in specific applications, such as catalysis and material science .
Properties
CAS No. |
125674-32-0 |
|---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
5-[methoxy(methyl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H14NO3P/c1-14-16(2,13)11-8-10(12-15-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
VYDPLFYZCKNFFO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)C1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


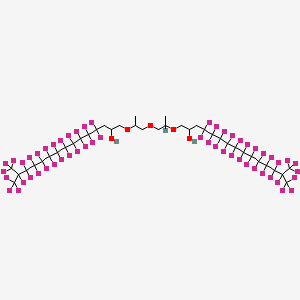

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)

